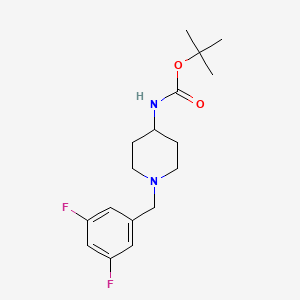

tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position and a 3,5-difluorobenzyl substituent at the 1-position. This compound is structurally characterized by its fluorine-substituted aromatic ring, which enhances its electronic and steric properties, making it relevant in medicinal chemistry and drug discovery. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, a common strategy in synthetic organic chemistry to prevent unwanted side reactions during multi-step syntheses . Its applications span intermediates for kinase inhibitors, GPCR-targeting molecules, and other bioactive agents, where fluorine atoms improve metabolic stability and binding affinity .

Properties

IUPAC Name |

tert-butyl N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFASUSPQFHDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125139 | |

| Record name | Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779339-16-1 | |

| Record name | Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779339-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and 3,5-difluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate has been studied for its potential as a pharmaceutical agent. The compound's structure suggests it may interact with biological targets effectively, making it a candidate for drug development.

Key Studies :

- Antidepressant Activity : Research indicates that compounds with similar piperidine structures can exhibit antidepressant effects by modulating neurotransmitter systems. The difluorobenzyl group may enhance binding affinity to specific receptors involved in mood regulation.

| Study Reference | Findings |

|---|---|

| Investigated the binding affinity of similar compounds to serotonin receptors. | |

| Reported on the pharmacokinetics of piperidine derivatives in animal models. |

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential role in treating neurological disorders such as anxiety and depression has been highlighted.

Case Studies :

- A study demonstrated that derivatives of piperidine could reduce anxiety-like behaviors in rodent models, suggesting that this compound might have similar effects.

Material Science

In addition to its biological applications, this compound may also be utilized in the development of novel materials due to its chemical stability and reactivity.

Applications :

- Polymer Chemistry : The carbamate functional group can be used to synthesize polymers with specific properties, potentially leading to advancements in drug delivery systems or smart materials.

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Use of polymers derived from carbamates for controlled release formulations. |

| Smart Materials | Development of responsive materials that change properties upon environmental stimuli. |

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 2: Property Comparison

Key Findings:

- Lipophilicity: The trifluorophenyl and chlorinated heterocycles in 39 and 40 increase LogP, favoring blood-brain barrier penetration but risking solubility limitations. The target compound’s LogP (~2.8) balances membrane permeability and aqueous solubility .

- Salt Forms: The pyrrolidine analog’s hydrochloride salt enhances solubility, whereas the Boc-protected compounds require organic solvents for formulation .

Biological Activity

tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula and CAS number 779339-16-1. This compound has gained attention in various scientific fields due to its unique biological properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a difluorobenzyl group and a tert-butyl carbamate moiety. This specific arrangement contributes to its biological activity, which is primarily mediated through interactions with specific molecular targets in biological systems.

Synthesis

The synthesis typically involves the reaction of piperidine derivatives with tert-butyl carbamate and 3,5-difluorobenzyl chloride under basic conditions, often utilizing sodium hydride or potassium carbonate as catalysts. This method facilitates nucleophilic substitution reactions, yielding the desired compound with high purity.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways by acting as an inhibitor or modulator of specific protein targets, potentially influencing cellular signaling cascades.

Pharmacological Studies

Recent pharmacological evaluations have highlighted several key areas where this compound exhibits significant activity:

- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit the release of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary data shows that it may possess antimicrobial properties against certain Gram-positive bacteria, although further research is needed to determine its efficacy against resistant strains.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Mechanism

In a study conducted on LPS/ATP-stimulated human macrophages, this compound was shown to significantly reduce IL-1β levels at concentrations as low as 10 µM. This suggests its potential utility in managing inflammatory responses in various clinical settings.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate | Similar piperidine structure with different fluorine positioning | Moderate anti-inflammatory effects |

| tert-Butyl N-[1-(2-aminoethyl)piperidin-4-yl]carbamate | Different side chain leading to varied receptor interactions | Limited data on biological activity |

Q & A

Q. Intermediate Characterization :

- NMR : Analyze H and C NMR to verify the absence of unreacted starting materials and confirm benzyl group integration.

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to validate the molecular ion peak .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile solvents or airborne particulates .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide the Safety Data Sheet (SDS) to healthcare providers .

Advanced: How can researchers optimize the coupling efficiency of the 3,5-difluorobenzyl group to the piperidine ring?

Methodological Answer:

Key factors influencing coupling efficiency:

Base Selection : Stronger bases (e.g., NaH) may improve deprotonation of the piperidine nitrogen but risk side reactions. Test milder bases like DIEA (diisopropylethylamine) for balance .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may retain moisture. Pre-dry solvents over molecular sieves .

Catalysis : Add catalytic iodide (KI) to facilitate SN2 displacement in benzylation steps .

Reaction Monitoring : Use LC-MS to track reaction progress and adjust stoichiometry dynamically if unreacted starting material persists .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

Contradictions may arise from:

- Rotamers : The carbamate group can create rotational barriers, splitting peaks in H NMR. Acquire spectra at elevated temperatures (e.g., 60°C) to coalesce rotameric signals .

- Impurities : Re-purify via preparative HPLC if minor peaks persist. Compare with literature data for analogous compounds (e.g., tert-butyl piperidine derivatives with halogenated benzyl groups) .

- Stereochemical Effects : If diastereomers form, use chiral chromatography or NOE (Nuclear Overhauser Effect) NMR experiments to resolve .

Advanced: What strategies are effective for evaluating the biological activity of this compound in in vitro assays?

Methodological Answer:

Target Identification : Screen against kinase or GPCR panels due to structural similarity to piperidine-based pharmacophores .

Binding Assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure affinity for target proteins. Include positive controls (e.g., known inhibitors) .

Metabolic Stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) and LC-MS quantification .

Data Validation : Replicate assays in triplicate and apply statistical analysis (e.g., ANOVA) to confirm significance. Cross-validate with orthogonal assays (e.g., functional cAMP assays for GPCR targets) .

Basic: How can researchers confirm the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity. Compare retention times with standards .

- Melting Point : Determine the melting point and compare to structurally similar compounds (e.g., tert-butyl piperidine derivatives with mp 50–100°C range) .

- Elemental Analysis : Confirm C, H, N, F content matches theoretical values within ±0.4% .

Advanced: What computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for membrane permeability predictions .

- Solubility Prediction : Apply the General Solubility Equation (GSE) with input from experimental melting points (e.g., ~100°C for similar tert-butyl carbamates) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to hypothesize binding modes with targets like serotonin receptors, leveraging piperidine’s conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.